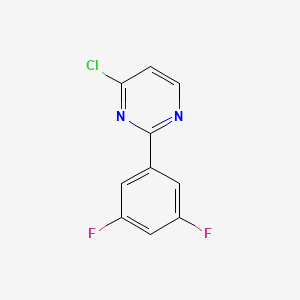

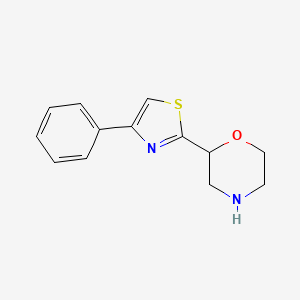

2-(4-苯基-1,3-噻唑-2-基)吗啉

描述

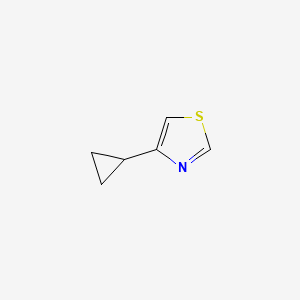

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is a chemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It contains a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

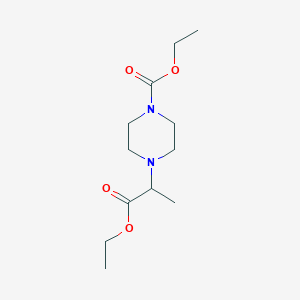

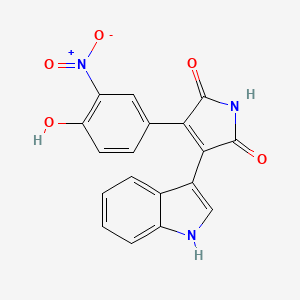

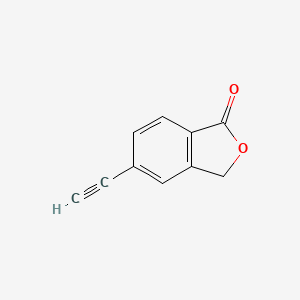

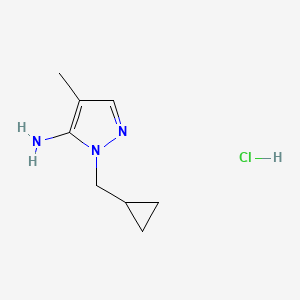

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters . Another study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The InChI key for this compound is YZFGSIUOHSCTRK-UHFFFAOYSA-N .Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

科学研究应用

抗炎活性

噻唑衍生物已被证明具有显著的抗炎作用。 在一项研究中,合成的化合物被筛选用于体内抗炎活性,并证明了对角叉菜胶诱导的大鼠爪水肿的抑制作用,其中一种化合物在 3 小时后显示出 39% 的抑制作用,与标准药物双氯芬酸相当 .

抗癌潜力

噻唑衍生物的独特结构使其能够控制各种细胞通路,使其成为选择性抗癌活性的候选者。 计算机模拟研究表明,这些化合物可以被探索用于其在癌症治疗中的潜力 .

抗利什曼原虫剂

4-苯基-1,3-噻唑-2-胺,该化合物的一种近亲,已被确定为开发新型抗利什曼原虫剂的良好支架。 它们靶向参与疾病过程的特定大分子通路 .

抗肿瘤活性

噻唑据报道具有抗肿瘤和细胞毒活性。 某些合成的噻唑衍生物已显示出对包括前列腺癌在内的人类肿瘤细胞系的有效作用 .

抗菌特性

噻唑化合物已被合成并筛选其对各种病原体的抗菌活性,包括枯草芽孢杆菌、大肠杆菌、金黄色葡萄球菌、白色念珠菌和黑曲霉,展示了它们作为多靶点生物活性分子的潜力 .

未来方向

The future directions for research on 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of thiazole derivatives, this compound could be a promising candidate for drug development .

作用机制

Target of Action

The primary target of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is phosphoinositide 3-kinase . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine acts as a potent and selective inhibitor of phosphoinositide 3-kinase . By inhibiting this enzyme, the compound can disrupt the normal cellular functions controlled by phosphoinositide 3-kinase, leading to potential therapeutic effects .

Biochemical Pathways

The inhibition of phosphoinositide 3-kinase by 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine affects various biochemical pathways. For instance, it can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . The disruption of this pathway can lead to the inhibition of cell growth and proliferation .

Pharmacokinetics

Thiazole derivatives, which include 2-(4-phenyl-1,3-thiazol-2-yl)morpholine, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its target sites in the body.

Result of Action

The inhibition of phosphoinositide 3-kinase by 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine can lead to various molecular and cellular effects. For instance, it can inhibit cell growth and proliferation, potentially leading to antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine. For example, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution within the body .

属性

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-4-10(5-3-1)11-9-17-13(15-11)12-8-14-6-7-16-12/h1-5,9,12,14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFGSIUOHSCTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

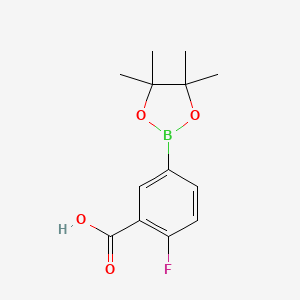

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)

![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)

![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)